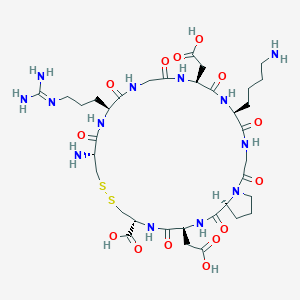
309247-84-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 309247-84-5 is known as Crustacean Cardioactive Peptide. It is a highly conserved, amidated cyclic nonapeptide with the primary structure ProPheCysAsnAlaPheTyrGlyCys-NH2 and a disulfide bridge between cysteine residues at positions 3 and 9. This peptide is found in crustaceans and insects, where it functions as a cardioaccelerator, neuropeptide transmitter, and hormone .
Vorbereitungsmethoden
Crustacean Cardioactive Peptide can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Analyse Chemischer Reaktionen
Crustacean Cardioactive Peptide undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized, which is crucial for maintaining the peptide’s cyclic structure.
Reduction: The disulfide bridge can be reduced to yield linear peptides with free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are the oxidized or reduced forms of the peptide .
Wissenschaftliche Forschungsanwendungen
Crustacean Cardioactive Peptide has several scientific research applications:
Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: It serves as a tool to investigate the role of neuropeptides in regulating physiological processes in crustaceans and insects.
Medicine: Research on this peptide helps in understanding the mechanisms of neuropeptide signaling and its potential therapeutic applications.
Industry: It is used in the development of bioactive peptides for various industrial applications, including pharmaceuticals and biotechnology
Wirkmechanismus
Crustacean Cardioactive Peptide exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The peptide acts as a cardioaccelerator by increasing the heart rate in crustaceans and insects. It also functions as a neuropeptide transmitter, modulating neuronal activity and influencing various physiological processes. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Crustacean Cardioactive Peptide is unique due to its specific amino acid sequence and cyclic structure. Similar compounds include other neuropeptides found in arthropods, such as:
FMRFamide: A neuropeptide with the sequence Phe-Met-Arg-Phe-NH2, which also acts as a cardioaccelerator and neuromodulator.
Proctolin: A pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, involved in modulating muscle contractions and neuronal activity.
Compared to these peptides, Crustacean Cardioactive Peptide has a distinct structure and specific biological functions, making it a valuable tool for research in neurobiology and physiology .
Eigenschaften
CAS-Nummer |
309247-84-5 |
|---|---|
Molekularformel |
C₄₂H₅₈N₁₀O₁₂S₂ |
Molekulargewicht |
959.10 |
Sequenz |
One Letter Code: PFCNAFTGC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)


